Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate
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Overview
Description
Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate is a complex organic compound that belongs to the class of imidazopyrimidines. This compound is characterized by its unique structure, which includes a butyl ester group, a benzoate moiety, and an imidazo[1,2-G]purine core. The presence of these functional groups and the overall molecular architecture make this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-G]purine Core: This step involves the cyclization of 1H-imidazole-4-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions.
Introduction of the Benzoate Moiety: The benzoate group is introduced through esterification reactions, often using benzoic acid derivatives and appropriate coupling reagents.
Attachment of the Butyl Ester Group: The final step involves the esterification of the intermediate compound with butanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its imidazo[1,2-G]purine core is structurally similar to purine bases, making it a valuable tool for studying enzyme-substrate interactions and nucleic acid binding .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory agent, an anticancer compound, and a potential treatment for various infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity .
Mechanism of Action
The mechanism of action of Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-G]purine core can mimic the structure of natural purine bases, allowing it to bind to purine-binding sites on enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-G]purine Derivatives: These compounds share the imidazo[1,2-G]purine core and exhibit similar chemical and biological properties.
Purine Analogues: Compounds like adenine and guanine are structurally similar and can be used for comparative studies.
Benzoate Esters: These compounds share the benzoate moiety and can be compared in terms of their esterification reactions and stability.
Uniqueness
Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate is unique due to its combination of the imidazo[1,2-G]purine core with a butyl ester and benzoate group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H25N5O4 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
butyl 4-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)benzoate |
InChI |
InChI=1S/C26H25N5O4/c1-4-5-15-35-24(33)18-11-13-19(14-12-18)31-20(17-9-7-6-8-10-17)16-30-21-22(27-25(30)31)28(2)26(34)29(3)23(21)32/h6-14,16H,4-5,15H2,1-3H3 |
InChI Key |
FUNMXEOGPVAYNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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